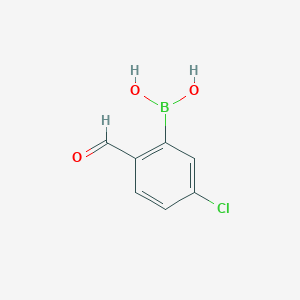

5-Chloro-2-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNPJTSTUBPCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396701 | |

| Record name | 5-Chloro-2-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870238-36-1 | |

| Record name | 5-Chloro-2-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-formylphenylboronic Acid (CAS: 870238-36-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-formylphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a benzene ring substituted with a chloro group, a formyl (aldehyde) group, and a boronic acid moiety. This trifunctional nature makes it a highly valuable reagent in synthetic chemistry.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 870238-36-1 | [2][3] |

| Molecular Formula | C₇H₆BClO₃ | [1][2][3] |

| Molecular Weight | 184.39 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 138-142 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | |

| Storage Conditions | Store in a cool, dry place, typically at 2-8 °C under an inert atmosphere. | [5] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted chlorobenzaldehyde. A general and adaptable synthetic protocol is outlined below, based on established methods for the preparation of substituted phenylboronic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of formylphenylboronic acids.

Step 1: Protection of the Formyl Group

The aldehyde functionality is first protected to prevent unwanted side reactions during the subsequent borylation step.

-

Reactants: 4-Chloro-2-formylbenzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.

-

Procedure:

-

To a solution of 4-chloro-2-formylbenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

-

Step 2: Borylation

The chloro-substituted aromatic ring is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

-

Reactants: Protected 4-chloro-2-formylbenzaldehyde derivative, n-butyllithium, triisopropyl borate, tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the protected aldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Step 3: Deprotection and Isolation

The protecting group is removed under acidic conditions to yield the final product.

-

Reactants: Reaction mixture from Step 2, aqueous hydrochloric acid.

-

Procedure:

-

Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

-

Stir the mixture vigorously for several hours until the deprotection is complete (monitor by TLC).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Expected signals include a singlet for the aldehyde proton (~10 ppm), aromatic protons in the range of 7-8 ppm, and a broad singlet for the boronic acid protons. |

| ¹³C NMR | Expected signals include a peak for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (120-150 ppm), and the carbon attached to the boron atom. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-H stretches of the aromatic ring. |

Reactivity and Key Applications

This compound is a valuable intermediate due to the reactivity of its three functional groups. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[6] The formyl group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, allowing for further molecular elaboration. The chloro substituent can also participate in cross-coupling reactions or be a site for nucleophilic aromatic substitution under certain conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials. This compound serves as an excellent coupling partner in these reactions.

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reactants: this compound, an aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

-

Applications in Medicinal Chemistry

Phenylboronic acids and their derivatives are of significant interest in drug discovery. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site serine residues in enzymes, making them attractive as enzyme inhibitors. The presence of the chloro and formyl groups on the phenyl ring of this compound allows for the synthesis of a diverse library of compounds for screening against various biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The detailed protocols and data presented herein are intended to facilitate its effective use in synthesis and drug discovery endeavors.

References

- 1. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 870238-36-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | 870238-36-1 [chemicalbook.com]

- 6. web.pdx.edu [web.pdx.edu]

A Technical Guide to 5-Chloro-2-formylphenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylphenylboronic acid is a substituted aromatic boronic acid of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a reactive aldehyde group and a versatile boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in cross-coupling reactions and its potential in drug discovery.

Physicochemical Properties

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 870238-36-1 | [1] |

| Molecular Formula | C₇H₆BClO₃ | [1] |

| Molecular Weight | 184.39 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator |

Table 2: Predicted and Comparative Physicochemical Data

| Property | Value/Information | Notes |

| Melting Point | Not specified. Similar substituted phenylboronic acids have melting points in the range of 120-250 °C. For example, 5-Chloro-2-fluorophenylboronic acid has a melting point of 122-127 °C.[2] | A specific experimental value is not available. |

| Boiling Point | Not specified. | Boronic acids often decompose at high temperatures. |

| Solubility | Soluble in many organic solvents. Phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] | Quantitative data for this compound is not readily available. |

| pKa | Not specified. The pKa of phenylboronic acids is influenced by substituents. For comparison, the pKa of 5-trifluoromethyl-2-formylphenylboronic acid is 5.67.[4] The presence of the electron-withdrawing chloro and formyl groups is expected to result in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). | The acidity is a crucial parameter for its reactivity, particularly in forming boronate complexes. |

Spectral Data Analysis

The structural characterization of this compound relies on standard spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected spectral features can be predicted based on its functional groups and comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, formyl, and boronic acid groups. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The protons of the B(OH)₂ group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbon atom attached to the boron. The chemical shift of the carbonyl carbon is expected in the range of 190-200 ppm.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and C-Cl stretching, along with aromatic C-H and C=C stretching vibrations.[5]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water from the boronic acid group and cleavage of the formyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of substituted 2-formylphenylboronic acids involves the protection of the aldehyde, followed by a metal-halogen exchange and reaction with a borate ester, and subsequent deprotection. The following is a plausible experimental protocol adapted from the synthesis of a similar compound, 5-trifluoromethyl-2-formylphenylboronic acid.[4]

Experimental Workflow: Synthesis

Caption: Synthetic pathway for this compound.

Methodology:

-

Protection of the Aldehyde: 2-Bromo-4-chlorobenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid. The mixture is refluxed to form the corresponding dimethyl acetal, 1-bromo-5-chloro-2-(dimethoxymethyl)benzene. This protects the aldehyde group from reacting in the subsequent step.

-

Lithiation and Borylation: The protected aryl bromide is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether and cooled to -78 °C under an inert atmosphere (e.g., argon). n-Butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring, triisopropyl borate is added, and the reaction is allowed to warm to room temperature.

-

Hydrolysis and Isolation: The reaction mixture is quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl). The acidic conditions hydrolyze both the borate ester and the acetal, yielding the crude this compound. The product can then be isolated by extraction with an organic solvent and purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[6][7] The aldehyde group can be retained or further functionalized in the coupled product.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq.), an aryl halide (Ar-X, 1.0-1.2 eq.), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 eq.) are combined.

-

Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water), is added. The mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.

-

Reaction: The reaction mixture is heated to a temperature typically between 80 °C and 100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry and drug development. The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, particularly serine proteases. Furthermore, the ability to participate in predictable and high-yielding cross-coupling reactions makes compounds like this compound valuable for the synthesis of libraries of complex molecules for biological screening.

The presence of the formyl group offers a site for further chemical modifications, such as reductive amination to introduce diverse amine functionalities or conversion to other functional groups, thereby expanding the chemical space that can be explored in structure-activity relationship (SAR) studies. The chloro-substituent can influence the electronic properties and lipophilicity of the molecule, which are critical parameters for drug-like properties.

Logical Relationship: Role in Drug Discovery

Caption: Role of this compound in the drug discovery process.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its key physicochemical properties, particularly its reactivity in Suzuki-Miyaura cross-coupling reactions, make it a cornerstone for the synthesis of a wide range of substituted biaryl compounds. The presence of both a boronic acid and a formyl group provides multiple avenues for molecular elaboration, rendering it a highly useful building block for researchers in synthetic chemistry and drug discovery. Further detailed experimental studies to fully characterize its physical properties would be beneficial for its broader application.

References

An In-depth Technical Guide to 5-Chloro-2-formylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 5-Chloro-2-formylphenylboronic acid is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a boronic acid moiety, a chloro substituent, and a formyl group on a phenyl ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its molecular structure, chemical properties, and its applications, with a focus on its potential role in drug discovery.

Molecular Structure and Chemical Formula

This compound is an aromatic compound containing a boronic acid group at position 1, a formyl (aldehyde) group at position 2, and a chlorine atom at position 5 of the benzene ring.

Molecular Formula: C₇H₆BClO₃

2D Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

This section summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 870238-36-1 | |

| Molecular Weight | 184.39 g/mol | [1] |

| Molecular Formula | C₇H₆BClO₃ | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Refrigerator |

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

This protocol is adapted from a general method for the synthesis of formylphenylboronic acids from the corresponding protected chlorobenzaldehydes.

-

Protection of the Aldehyde: The formyl group of 2,5-dichlorobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent it from reacting in the subsequent steps.

-

Lithiation: The protected 2,5-dichlorobenzaldehyde derivative is then reacted with lithium metal in an inert solvent, such as tetrahydrofuran (THF), at a low temperature (e.g., -78 °C) to form an organolithium intermediate.

-

Borylation: The organolithium compound is then reacted with a boron-containing electrophile, such as triisopropyl borate, at low temperature.

-

Hydrolysis: The reaction mixture is then warmed to room temperature and hydrolyzed with an aqueous acid (e.g., HCl) to remove the protecting group and yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction (Generalized Protocol)

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Experimental workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Phenylboronic acids are a class of compounds with diverse biological activities. The presence of the chloro and formyl groups on this compound provides opportunities for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.

Potential Antimicrobial Activity: Inhibition of Leucyl-tRNA Synthetase

Research on structurally related 2-formylphenylboronic acids suggests a potential mechanism of antimicrobial action through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[2]

The proposed mechanism involves the formation of a stable adduct with the terminal adenosine of tRNA within the active site of the LeuRS enzyme. This adduct effectively traps the tRNA, preventing the catalytic cycle of the enzyme and thereby inhibiting protein synthesis, which ultimately leads to bacterial cell death. The formyl group at the 2-position is believed to play a crucial role in the formation of a cyclic benzoxaborole intermediate, which is the active form that inhibits the enzyme.[2][3]

Caption: Proposed mechanism of action for antimicrobial activity via LeuRS inhibition.

While specific studies on the 5-chloro substituted variant are limited, the general principle suggests its potential as a lead compound for the development of novel antibacterial agents.[4] Further research is warranted to explore the specific activity and spectrum of this compound against various bacterial strains.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylphenylboronic acid is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety, makes it a key building block for the construction of complex heterocyclic scaffolds and a valuable intermediate in the development of novel therapeutic agents. This whitepaper provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a practical guide for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 870238-36-1 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₃ | [1][3] |

| Molecular Weight | 184.39 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available halogenated benzaldehyde derivative. A common and effective strategy involves the protection of the aldehyde functionality, followed by a lithium-halogen exchange, borylation, and subsequent deprotection to yield the final product.

A plausible and frequently employed starting material for this synthesis is 2-bromo-4-chlorobenzaldehyde. The synthetic pathway is illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide a detailed, step-by-step experimental protocol for the synthesis of this compound, based on established methodologies for analogous compounds.

Step 1: Protection of the Formyl Group

The aldehyde group in the starting material, 2-bromo-4-chlorobenzaldehyde, is highly reactive towards the organolithium reagents used in the subsequent step. Therefore, it is crucial to protect this functionality, typically as an acetal.

-

Reagents and Materials:

-

2-Bromo-4-chlorobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-bromo-4-chlorobenzaldehyde in toluene.

-

Add a molar excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-bromo-4-chlorobenzaldehyde (as a cyclic acetal).

-

Step 2: Lithium-Halogen Exchange and Borylation

This step involves the formation of an organolithium intermediate via a lithium-halogen exchange, which is then reacted with a borate ester to introduce the boronic acid moiety. This reaction is typically carried out at very low temperatures to prevent side reactions.

-

Reagents and Materials:

-

Protected 2-bromo-4-chlorobenzaldehyde

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate or trimethyl borate

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Inert atmosphere (e.g., argon or nitrogen)

-

-

Procedure:

-

Under an inert atmosphere, dissolve the protected 2-bromo-4-chlorobenzaldehyde in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or t-butyllithium dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for a specified period (e.g., 1 hour) to ensure complete lithium-halogen exchange.

-

In a separate flask, prepare a solution of triisopropyl borate or trimethyl borate in anhydrous THF and cool it to -78 °C.

-

Slowly add the freshly prepared organolithium solution to the borate ester solution via cannula, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Step 3: Deprotection and Isolation

The final step involves the acidic hydrolysis of the boronate ester and the acetal protecting group to yield the desired this compound.

-

Reagents and Materials:

-

Reaction mixture from Step 2

-

Aqueous hydrochloric acid (e.g., 1 M or 2 M)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Cool the reaction mixture from the previous step in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for several hours at room temperature to ensure complete hydrolysis of both the boronate ester and the acetal.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) or by column chromatography on silica gel.

-

A patent for a general process for preparing formylphenylboronic acids suggests purification by dissolving the crude product in an alkaline solution (pH 8-11), removing insoluble organic impurities, and then re-acidifying to precipitate the purified boronic acid, which can achieve a purity of ≥99%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The aldehyde proton will be a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The boronic acid protons (B(OH)₂) may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 120-150 ppm. The aldehyde carbonyl carbon will appear at a characteristic downfield shift (typically δ 190-200 ppm). The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation. |

| FTIR (cm⁻¹) | A broad O-H stretching band for the boronic acid will be observed around 3200-3600 cm⁻¹. A sharp C=O stretching band for the aldehyde will be present around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The B-O stretching vibration appears in the 1300-1400 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H]⁻, corresponding to the molecular weight of the compound (184.39 g/mol ). The isotopic pattern characteristic of a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks) should be observed. |

Physical Properties

| Property | Expected Value |

| Melting Point | A sharp melting point is indicative of a pure compound. The exact value should be determined experimentally. |

| Yield | The overall yield of the synthesis will depend on the efficiency of each step and the purification process. Yields should be calculated based on the initial amount of 2-bromo-4-chlorobenzaldehyde. |

Logical Relationship of the Synthetic Process

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Caption: Logical flow of the key chemical transformations in the synthesis.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a key intermediate in modern organic and medicinal chemistry. By providing detailed experimental considerations and a thorough overview of the necessary characterization techniques, this document serves as a valuable resource for researchers and professionals engaged in drug discovery and development. The bifunctional nature of the target molecule offers significant opportunities for the creation of novel chemical entities with potential therapeutic applications.

References

5-Chloro-2-formylphenylboronic acid safety data sheet (SDS) and handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling protocols for 5-Chloro-2-formylphenylboronic acid (CAS No: 870238-36-1). The information presented is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards, facilitating its safe use in research and development.

Chemical and Physical Properties

Proper identification and understanding of the physical state of a chemical are foundational to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BClO₃ | [1][2] |

| Molecular Weight | 184.39 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| GHS Classification | Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P280, P305, P338, P351 |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280 |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P280, P305, P338, P351 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261, P271 |

Note: Precautionary statement codes correspond to detailed safety measures.[3]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA approved respirator.[6]

Handling Procedures

-

Do not breathe dust. Minimize dust generation and accumulation.[5][6]

-

Wash hands thoroughly after handling.[3]

-

All containers should be clearly labeled.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[3][5]

-

The compound is noted to be air and moisture sensitive; consider storing under an inert atmosphere (e.g., argon).[3][8]

-

Store away from incompatible materials such as strong acids and bases.[6][7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][6] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[4][6] |

Accidental Release and Disposal

Accidental Release

-

Minor Spills: Use appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

-

Major Spills: Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Follow the same procedure as for minor spills, with additional respiratory protection if needed.

Disposal

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3][9]

-

Do not allow the product to enter drains.[3]

-

Contaminated packaging should be treated as the chemical itself.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages in the safe handling of this compound from acquisition to disposal.

Caption: A flowchart outlining the safe handling process for this compound.

References

- 1. This compound | 870238-36-1 | INDOFINE Chemical Company [indofinechemical.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. aobchem.com [aobchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

Stability and Storage of 5-Chloro-2-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-formylphenylboronic acid. Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in synthetic applications, particularly in the development of novel pharmaceutical compounds. This document outlines key factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Core Stability Considerations

This compound, like many arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors affecting its stability are moisture, air (oxygen), temperature, and pH.

Summary of Stability Influencing Factors:

| Factor | Influence on Stability | Recommendations |

| Moisture/Humidity | Promotes hydrolysis to boric acid and the corresponding arene. Can also facilitate the formation of trimeric anhydrides (boroxines). The compound is known to be moisture-sensitive.[1] | Store in a tightly sealed container in a dry environment, such as a desiccator or a dry box. Use of an inert atmosphere is recommended. |

| Air/Oxygen | Susceptible to oxidation, which can lead to decomposition of the boronic acid moiety. The compound is noted to be air-sensitive. | Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[2] |

| Temperature | Elevated temperatures can accelerate degradation processes. | Store at refrigerated temperatures, typically between 2°C and 8°C.[1][2] |

| pH | Stability is pH-dependent. Both acidic and basic conditions can promote protodeboronation (cleavage of the carbon-boron bond). | Maintain neutral pH conditions when in solution, unless specific reaction conditions require otherwise. Be aware of potential degradation when using acidic or basic reagents. |

| Light | While not explicitly documented for this specific compound, prolonged exposure to UV light can be a contributing factor to the degradation of organic molecules. | Store in an opaque or amber container to protect from light. |

Recommended Storage Conditions

To ensure the long-term integrity and performance of this compound, the following storage conditions are recommended based on information from suppliers and general knowledge of boronic acid chemistry:

Table of Recommended Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigeration)[1][2] | To slow down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[2] | To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. |

| Container | Tightly sealed, opaque or amber container. Polyethylene or polypropylene containers are suitable.[2] | To protect from moisture, air, and light. |

| Environment | Dry, well-ventilated area. | To minimize exposure to ambient moisture. |

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids like this compound are protodeboronation and the formation of boroxines. Oxidation is also a potential route of decomposition.

Experimental Protocol: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general protocol for assessing the stability of boronic acids can be adapted. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) and to identify potential degradation products.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

pH buffers (e.g., phosphate buffers at pH 5, 7, and 9)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

HPLC system with a UV detector

-

Analytical balance and volumetric flasks

Experimental Workflow:

References

The Influence of Aromatic Ring Substituents on the Acidity of Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between substituent effects and the acidity (pKa value) of substituted phenylboronic acids. Understanding this relationship is paramount for the rational design of phenylboronic acid derivatives as enzyme inhibitors, sensors, and therapeutics, particularly in the context of drug development where target affinity and physiological pH are key considerations. This document provides a comprehensive summary of quantitative pKa data, detailed experimental protocols for pKa determination, and visualizations of relevant biological signaling pathways.

Acidity and pKa of Substituted Phenylboronic Acids

Phenylboronic acids are Lewis acids that ionize in aqueous solution by accepting a hydroxide ion to form a tetrahedral boronate species.[1][2] The equilibrium of this reaction is characterized by the acidity constant (pKa). The pKa of unsubstituted phenylboronic acid is generally accepted to be in the range of 8.64 to 8.90.[1][3] The acidity of phenylboronic acids is significantly influenced by the electronic properties of substituents on the aromatic ring.

Substituent Effects:

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the Lewis acidity of the boron center. By withdrawing electron density from the aromatic ring, these substituents stabilize the negatively charged tetrahedral boronate species, thus lowering the pKa value and increasing the acidity.[4]

-

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂) groups, have the opposite effect. They donate electron density to the aromatic ring, destabilizing the anionic boronate and leading to a higher pKa value (decreased acidity).[4]

This predictable influence of substituents on acidity allows for the fine-tuning of the pKa of phenylboronic acid derivatives to suit specific applications, such as optimizing binding affinity to biological targets at physiological pH.

Quantitative pKa Data for Substituted Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for a range of monosubstituted phenylboronic acids. These values have been compiled from various sources and are measured in aqueous solution at or near 25°C.

| Substituent (Position) | pKa Value |

| H | 8.83 - 8.9[5][6] |

| 4-OCH₃ | 9.25[7] |

| 3-OCH₃ | 8.9[5] |

| 4-CH₃ | 9.17 |

| 3-CH₃ | 8.95 |

| 4-Cl | 8.35 |

| 3-Cl | 8.13 |

| 4-Br | 8.32 |

| 3-Br | 8.12 |

| 4-CN | 7.84 |

| 3-CN | 7.84 |

| 4-NO₂ | 7.08 |

| 3-NO₂ | 7.36 |

| 4-CF₃ | 7.86[8] |

| 3-CF₃ | 7.91 |

| 2-F | 8.73 |

| 3-F | 8.46 |

| 4-F | 8.67 |

| 3,5-di-Cl | 7.4[5] |

| 3,5-di-CF₃ | 7.2[5] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength, and measurement technique).

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. The most common methods employed for phenylboronic acids are potentiometric titration, UV-Vis spectrophotometric titration, and ¹¹B NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination that involves monitoring the pH of a solution as a titrant of known concentration is added.[9][10]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a concentration of approximately 1-10 mM.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

To maintain a constant ionic strength throughout the titration, add an inert salt (e.g., KCl to a final concentration of 0.15 M) to the boronic acid solution.[11][12]

-

-

Titration Procedure:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Place a known volume of the phenylboronic acid solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

-

If the sample is a weak acid, it can be titrated with the standardized base. Alternatively, the solution can be acidified with a known amount of strong acid and then back-titrated with the strong base.[11][12]

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the acidic center and for which the UV-Vis spectrum changes upon ionization. It requires a smaller amount of sample compared to potentiometric titration.[13][14]

Methodology:

-

Solution Preparation:

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.

-

Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., water or DMSO).

-

-

Measurement Procedure:

-

For each buffer solution, add a small, constant amount of the phenylboronic acid stock solution to a cuvette to achieve a final concentration typically in the micromolar range.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the sample in each buffer.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[10]

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.[2]

-

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying the structure and electronic environment of boron-containing compounds. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom, allowing for the differentiation between the trigonal planar boronic acid (sp²) and the tetrahedral boronate (sp³).[3][5][15]

Methodology:

-

Sample Preparation:

-

Prepare a series of buffered solutions of the phenylboronic acid derivative at various pH values, similar to the UV-Vis method. The concentration of the boronic acid is typically in the millimolar range.

-

-

NMR Spectroscopy:

-

Acquire ¹¹B NMR spectra for each sample.

-

The trigonal boronic acid typically exhibits a signal at a lower field (higher ppm), while the tetrahedral boronate species gives a signal at a higher field (lower ppm).

-

-

Data Analysis:

-

At each pH, determine the relative integration of the signals corresponding to the boronic acid and the boronate species.

-

Plot the mole fraction of the boronate species against the pH.

-

The pKa is the pH at which the mole fractions of the boronic acid and the boronate are equal (i.e., the mole fraction of the boronate is 0.5).

-

Signaling Pathways and Logical Relationships

The acidity of substituted phenylboronic acids is a key determinant of their biological activity. By modulating their pKa, their interaction with biological targets can be optimized. Below are visualizations of key signaling pathways and logical relationships involving phenylboronic acids.

Inhibition of the NF-κB Signaling Pathway by Bortezomib

Bortezomib, a dipeptide boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. Its mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][11][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Bortezomib inhibits the proteasome, preventing the degradation of IκB and thereby blocking NF-κB activation.[5][11]

Phenylboronic Acid as an Inhibitor of Rho GTPase Signaling

Phenylboronic acid (PBA) has been shown to inhibit the migration of cancer cells by targeting the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[3][15] These proteins are key regulators of the actin cytoskeleton and cell motility. PBA treatment leads to a decrease in the activity of these GTPases and their downstream effectors, such as ROCK, which ultimately results in the inhibition of cancer cell migration.[3][7][15]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 10. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Protodeboronation of Aryl Boronic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond in an organoboron compound, such as an aryl boronic acid, and its replacement with a carbon-hydrogen bond.[1] This process holds a dual role in synthetic chemistry. On one hand, it is a frequently encountered and often undesirable side reaction, particularly in widely-used transformations like the Suzuki-Miyaura cross-coupling, where it consumes valuable reagents and reduces product yield.[1][2] On the other hand, chemists have ingeniously harnessed deliberate protodeboronation as a powerful synthetic tool, using the boronic acid moiety as a traceless directing or blocking group to achieve complex molecular architectures.[2][3][4]

Understanding the mechanisms, kinetics, and factors influencing this reaction is of paramount importance for researchers in organic synthesis and professionals in drug development. Efficiently controlling or leveraging protodeboronation can lead to improved reaction efficiency, higher purity of active pharmaceutical ingredients (APIs), and the development of novel synthetic strategies.[5][6] This guide provides an in-depth examination of the core principles of aryl boronic acid protodeboronation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanisms of Protodeboronation

The propensity of an aryl boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the aryl group.[1] Several distinct mechanistic pathways have been identified, with the reaction pH being a critical determinant of the operative mechanism.[1][7]

Base-Catalyzed Protodeboronation

This is one of the most common and extensively studied pathways, especially relevant to Suzuki-Miyaura cross-coupling reactions which are typically run under basic conditions.[8] The process is initiated by a pre-equilibrium between the neutral boronic acid (ArB(OH)₂) and a hydroxide ion to form the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][8] The subsequent rate-limiting step involves the reaction of this boronate with a proton source, typically water, leading to the cleavage of the C-B bond.[1][9] For most simple aryl boronic acids, this proceeds through a concerted mechanism involving ipso-protonation concurrent with C-B bond cleavage.[8][9]

For highly electron-deficient aryl boronic acids, such as polyfluorinated systems, an alternative mechanism exists. This pathway involves a unimolecular heterolysis of the boronate anion to generate a transient aryl anion, which is subsequently protonated.[7][9] This dissociative mechanism is characterized by a significant accumulation of negative charge at the transition state.[7]

Acid-Catalyzed Protodeboronation

Under acidic conditions, a different mechanism prevails. This pathway is a classic electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the boronic acid group.[1][10] A four-membered ring transition state involving the boronic acid and the acid has been proposed based on density functional theory (DFT) studies.[2] This process is generally less problematic for Suzuki-Miyaura reactions but is a key consideration when designing deliberate protodeboronation steps.[2][11]

Metal-Catalyzed Protodeboronation

While often an unintended consequence of using transition metal catalysts for cross-coupling, metal-catalyzed protodeboronation can also be a deliberate synthetic method.[3] Various metals, including silver (Ag), copper (Cu), gold (Au), and palladium (Pd), have been shown to catalyze this transformation.[3][12][13] For instance, a silver-catalyzed protocol proceeds efficiently in the presence of a base. The proposed mechanism involves the formation of the arylboronate anion, which then interacts with the silver catalyst.[14] Recent studies have also highlighted that palladium(II) complexes with bulky phosphine ligands, commonly used to facilitate challenging cross-couplings, can paradoxically accelerate protodeboronation.[13]

Other Mechanistic Pathways

Several other pathways contribute to the complexity of protodeboronation:

-

Zwitterionic Intermediates : For basic heteroaromatic boronic acids, such as 2-pyridyl boronic acid, protodeboronation can proceed rapidly near neutral pH through the fragmentation of a zwitterionic intermediate.[10][15][16]

-

Self/Auto-Catalysis : When the pH of the solution is close to the pKa of the boronic acid, both the acidic form (ArB(OH)₂) and the basic boronate form ([ArB(OH)₃]⁻) are present in significant concentrations. Under these conditions, a self-catalyzed pathway can occur, leading to a maximum reaction rate around the pKa.[7][15]

Quantitative Data on Protodeboronation

The rate of protodeboronation is highly sensitive to the aryl boronic acid's structure and the reaction conditions. The following tables summarize key quantitative data from the literature, providing a basis for comparison and prediction.

Table 1: Half-lives (t₀.₅) of Selected Aryl Boronic Acids

This table illustrates the dramatic effect of pH and aryl substituents on the stability of boronic acids. Data is for reactions at 70 °C in 50% aqueous 1,4-dioxane.

| Aryl Boronic Acid | Condition | Half-life (t₀.₅) | Reference |

| 2-Pyridyl | pH 7 | 27 seconds | [9][17] |

| 5-Thiazolyl | pH 7 | ~25-50 seconds | [10][16] |

| 2,6-Difluorophenyl | pH > pKa | ~5 seconds | [7] |

| Pentafluorophenyl | pH > pKa | 2.6 milliseconds | [7] |

| p-Anisyl | pH = pKa | Rate Maximum | [15] |

| 3- and 4-Pyridyl | pH 12 | > 1 week | [10][16] |

| Cyclopropyl | pH 12 | Very Slow (> 1 week) | [10][16] |

| Vinyl | pH 12 | Very Slow (> 1 week) | [10][16] |

Note: Half-lives can span over 9 orders of magnitude, from milliseconds to months, depending on the specific compound.[9]

Table 2: Yields for Deliberate Protodeboronation Protocols

This table showcases the efficiency of various methods developed for the intentional removal of the boronic acid group.

| Protocol | Substrate Example | Yield (%) | Reference |

| Acid-Promoted (AcOH) | 4-Hydroxyphenylboronic acid | >99 | [2] |

| 4-Nitrophenylboronic acid | 85 | [2] | |

| 2-Naphthylboronic acid | >99 | [2] | |

| Silver-Catalyzed (Ag₂O) | 4-(Diphenylamino)phenylboronic acid | 95 | [14] |

| 4-Biphenylboronic acid | 93 | [14] | |

| NaClO-Mediated | Phenylboronic acid | 88 (with TBAB) | [18] |

| 4-Methylphenylboronic acid | 85 (with TBAB) | [18] |

Experimental Protocols

The ability to either mitigate or induce protodeboronation is crucial. Below are representative protocols for key experimental scenarios.

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the kinetic analysis of boronic acid decomposition under specific reaction conditions.[5]

-

Sample Preparation : Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired deuterated solvent system (e.g., 50% aqueous dioxane-d₈).

-

Reaction Setup : In an NMR tube, combine the aryl boronic acid, base (if studying base-catalyzed decomposition), and the internal standard stock solution. Omit the aryl halide and palladium catalyst to isolate the decomposition process.

-

Data Acquisition : Acquire an initial ¹H NMR spectrum (t=0). Then, maintain the NMR tube at the desired reaction temperature (e.g., 70 °C) and acquire spectra at regular time intervals.

-

Analysis : Determine the concentration of the aryl boronic acid and the corresponding protodeboronated arene at each time point by integrating their signals relative to the internal standard. Plot the concentration versus time to determine the reaction rate and half-life.

Protocol 2: Acid-Promoted Protodeboronation of an Aryl Boronic Acid

This procedure describes a general, metal-free method for deliberate protodeboronation.[2]

-

Reaction Setup : To a flask containing the aryl boronic acid (0.5 mmol), add acetic acid (10 mL).

-

Reaction Conditions : Stir the mixture under an air atmosphere at 80 °C. For products with lower boiling points, a temperature of 110 °C may be required.[2]

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion (typically 1 hour), cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 3: Silver-Catalyzed Protodeboronation

This protocol details a base-promoted, silver-catalyzed method.[14]

-

Reagent Preparation : In a reaction vessel, combine the aryl boronic acid (0.2 mmol), Ag₂O (6 mol%), and a base such as Et₃N (0.06 equiv.).

-

Solvent Addition : Add a solvent mixture of EtOH/H₂O (1:1, 1 mL).

-

Reaction Conditions : Heat the reaction mixture to 80 °C under an air atmosphere and stir.

-

Monitoring and Work-up : Monitor the reaction by TLC. Once complete, cool the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

-

Purification : Dry the organic phase, concentrate, and purify the product as needed.

Protocol 4: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

Minimizing protodeboronation is key to achieving high yields in cross-coupling. This often involves using stabilized boronic acid surrogates.[5]

-

Reagent Preparation : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (a stabilized surrogate, 1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent and Reaction : Add a degassed solvent mixture (e.g., toluene/water). Heat the reaction to the optimized temperature (e.g., 80-110 °C) and stir until the starting material is consumed.

-

Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

-

Purification : Purify the desired biaryl product via column chromatography.

Conclusion

The protodeboronation of aryl boronic acids is a mechanistically rich and synthetically significant reaction. Once viewed primarily as a nuisance that plagued cross-coupling reactions, it has evolved into a versatile tool for strategic bond formation. A thorough understanding of the competing reaction pathways—catalyzed by acid, base, or metals—and the factors that govern them, such as pH and electronic effects, is essential for the modern synthetic chemist. For professionals in drug development, mastering the control of protodeboronation is critical for developing robust, scalable, and high-purity manufacturing processes. By leveraging stabilized boronic acid derivatives to suppress the undesired reaction or by applying optimized protocols to enforce it, researchers can unlock new efficiencies and synthetic possibilities.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 18. Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite [organic-chemistry.org]

The Pivotal Role of 5-Chloro-2-formylphenylboronic Acid as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-formylphenylboronic acid, a bifunctional organoboron compound, has emerged as a versatile and valuable chemical intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a boronic acid moiety ortho to a formyl group and a chlorine atom in the meta position, offers a powerful platform for the construction of complex molecular scaffolds. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of key carbon-carbon bonds. Simultaneously, the aldehyde functionality provides a reactive handle for a myriad of transformations, including reductive aminations, condensations, and multicomponent reactions like the Petasis reaction. This guide provides an in-depth technical overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 870238-36-1 | [1] |

| Molecular Formula | C₇H₆BClO₃ | [1] |

| Molecular Weight | 184.39 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator |

Synthesis of this compound

A general and efficient method for the synthesis of formylphenylboronic acids from the corresponding chlorobenzaldehydes has been reported and can be adapted for the preparation of this compound. The process involves the protection of the aldehyde, followed by a lithium-halogen exchange, and subsequent borylation.

Experimental Protocol: Synthesis of this compound (Adapted from General Procedures)

Step 1: Protection of the Aldehyde

A solution of 5-chloro-2-chlorobenzaldehyde and a suitable protecting group, such as ethylene glycol, in an appropriate solvent like toluene is refluxed in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate), and the organic layer is dried and concentrated to yield the protected aldehyde.

Step 2: Lithiation and Borylation

The protected 5-chloro-2-chlorobenzaldehyde is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for the lithium-halogen exchange. Subsequently, a trialkyl borate, such as trimethyl borate, is added dropwise at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Step 3: Deprotection and Isolation

The reaction is quenched by the addition of an acidic aqueous solution (e.g., 2 M HCl), which also facilitates the deprotection of the aldehyde. The mixture is stirred until the deprotection is complete. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.[2]

Key Reactions and Applications in Drug Discovery

The dual reactivity of this compound makes it a highly sought-after intermediate in the synthesis of diverse and complex molecules, particularly in the realm of drug discovery.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The boronic acid functionality of this compound is readily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides.[3][4] This reaction is fundamental in constructing the biaryl cores present in many biologically active compounds.[5][6]

Generic Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.), an aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) is added a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford the desired biaryl compound.

Logical Relationship: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Petasis (Borono-Mannich) Reaction: Accessing Substituted Amines

The aldehyde group of this compound can participate in the Petasis reaction, a three-component reaction with an amine and a boronic acid to form substituted amines.[7][8] This reaction is a powerful tool for generating molecular diversity and synthesizing complex amine-containing molecules, including unnatural amino acids.[9]

Generic Experimental Protocol: Petasis Reaction

A mixture of this compound (1.0 eq.), an amine (1.0 eq.), and a vinyl or aryl boronic acid (1.2 eq.) in a suitable solvent (e.g., dichloromethane or ethanol) is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired substituted amine.

Workflow: Petasis Reaction

Caption: Petasis three-component reaction.

Synthesis of Bioactive Molecules

This compound has been utilized as a key intermediate in the synthesis of potent therapeutic agents.

A. Hepatitis C Virus (HCV) Inhibitors

This intermediate is a crucial building block in the synthesis of macrocyclic indole derivatives that act as inhibitors of the Hepatitis C virus. A patented two-step procedure, starting from this compound, affords these complex macrocycles with a notable overall yield.

| Reactant 1 | Reactant 2 | Product | Overall Yield | Reference |

| This compound | (Intermediate) | Macrocyclic Indole Derivative | 70% | [2] |

Signaling Pathway: General HCV NS3/4A Protease Inhibition

Caption: Inhibition of HCV replication.

B. Benzoxaboroles with Antifungal Potential

The aldehyde functionality of this compound can be transformed to synthesize substituted benzoxaboroles. For instance, its reaction with a phosphorus nucleophile in a Pudovik reaction leads to the formation of 3-phosphorylated benzoxaboroles. Benzoxaboroles are a class of compounds known for their broad biological activities, including antifungal properties.[10]

| Starting Material | Product | Yield | Reference |

| This compound | 6-Chloro-3-(dimethoxyphosphoryl)-1-hydroxy-3H-2,1-benzoxaborole | 72% | [7] |

Conclusion

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its ability to participate in both robust carbon-carbon bond-forming reactions and a variety of transformations at the aldehyde group provides chemists with a versatile tool for the efficient construction of complex and biologically relevant molecules. The successful application of this intermediate in the synthesis of antiviral and potentially antifungal compounds underscores its significance in drug discovery and development. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-designed chemical building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Petasis reaction - Wikipedia [en.wikipedia.org]

- 8. Petasis Reaction [organic-chemistry.org]

- 9. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Hazards and Toxicity of Organoboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract